2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one
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Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound. It features a pyrazole ring, a piperazine moiety, and a dihydropyrimidinone core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol using glacial acetic acid as a catalyst can yield similar heterocyclic compounds . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or piperazine moieties using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and antitumor agent.
Biological Research: The compound’s interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure allows for exploration in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The piperazine moiety can interact with neurotransmitter receptors, influencing signal transduction pathways. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its effects.
Comparison with Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives, such as:
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-ETHYL-6-METHYL-3-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE.
Properties
Molecular Formula |
C24H30N6O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one |
InChI |
InChI=1S/C24H30N6O2/c1-5-21-19(4)25-24(30-18(3)15-17(2)26-30)29(23(21)32)16-22(31)28-13-11-27(12-14-28)20-9-7-6-8-10-20/h6-10,15H,5,11-14,16H2,1-4H3 |
InChI Key |
YXEXSPBNUFZHQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3)N4C(=CC(=N4)C)C)C |
Origin of Product |
United States |
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